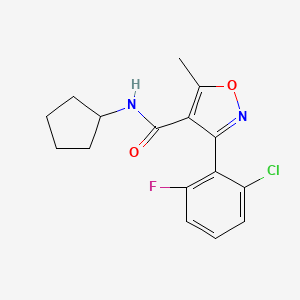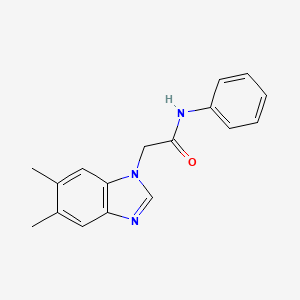
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-phenylacetamide, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research for its various applications. DMBA belongs to the class of benzimidazole derivatives and has been extensively studied for its potential therapeutic properties.
作用机制
The mechanism of action of DMBA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. DMBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMBA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
DMBA has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. DMBA has also been shown to possess anti-inflammatory properties, which can reduce inflammation in various disease conditions. DMBA has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
DMBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMBA is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, DMBA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. DMBA is also toxic at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for the research on DMBA. One potential direction is the development of DMBA-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of DMBA, which can provide insights into its therapeutic properties. Further research is also needed to determine the optimal dosage and administration route of DMBA for different disease conditions. Finally, research is needed to explore the potential side effects of DMBA and to develop strategies to minimize them.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. DMBA has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on DMBA, including the development of DMBA-based drugs and the study of its mechanism of action.
合成方法
DMBA can be synthesized using a multi-step process that involves the reaction of 5,6-dimethylbenzimidazole with phenylacetyl chloride. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis method of DMBA has been well-established, and the compound can be obtained in high yield and purity.
科学研究应用
DMBA has been extensively used in scientific research, especially in the field of medicinal chemistry. It has been studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurodegenerative disorders. DMBA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
属性
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-8-15-16(9-13(12)2)20(11-18-15)10-17(21)19-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHMZVHSAMZICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

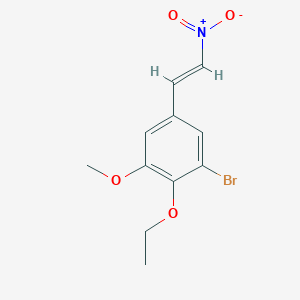
![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)
![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)
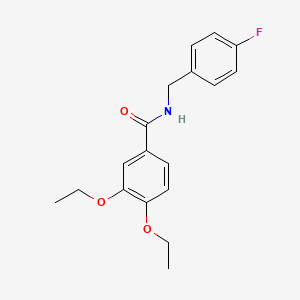
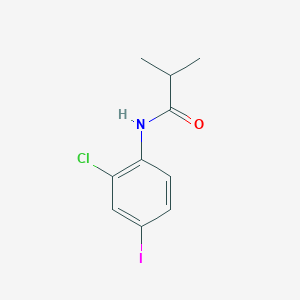

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5844544.png)
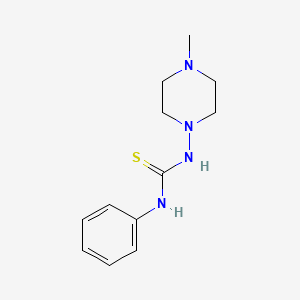
![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
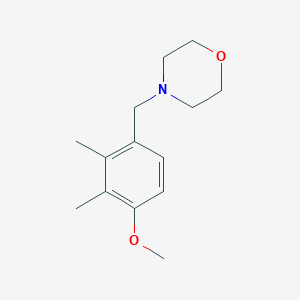
![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)
![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)

